1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide
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Overview
Description
1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridazine ring, a benzimidazole moiety, and a piperidine carboxamide group, making it a subject of interest for researchers.
Preparation Methods
The synthesis of 1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the pyridazine ring, followed by the introduction of the methoxy group. The benzimidazole moiety is then synthesized separately and coupled with the pyridazine derivative. Finally, the piperidine carboxamide group is introduced through a series of reactions involving amide bond formation.
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: It may be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-(6-methoxy-3-pyridazinyl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]-3-piperidinecarboxamide can be compared with other similar compounds, such as:
1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxy-3-pyridazinyl)-6-(4-nitrophenyl)-thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione: This compound shares the pyridazine and methoxy groups but differs in the benzimidazole and piperidine moieties.
Relugolix Impurity 40: Another similar compound with a pyridazine ring and methoxy group, but with different substituents and functional groups.
Properties
Molecular Formula |
C20H24N6O2 |
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Molecular Weight |
380.4 g/mol |
IUPAC Name |
1-(6-methoxypyridazin-3-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C20H24N6O2/c1-25-16-8-4-3-7-15(16)22-18(25)12-21-20(27)14-6-5-11-26(13-14)17-9-10-19(28-2)24-23-17/h3-4,7-10,14H,5-6,11-13H2,1-2H3,(H,21,27) |
InChI Key |
ZJYOSZIXUNIAGX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CNC(=O)C3CCCN(C3)C4=NN=C(C=C4)OC |
Origin of Product |
United States |
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